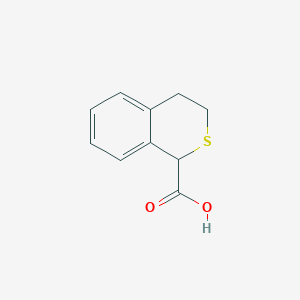

3,4-dihydro-1H-2-benzothiopyran-1-carboxylic acid

Description

3,4-Dihydro-1H-2-benzothiopyran-1-carboxylic acid (CAS 80858-99-7) is a sulfur-containing heterocyclic compound with the molecular formula C₁₀H₁₀O₂S and a molecular weight of 194.25 g/mol . Its structure comprises a benzothiopyran core (a six-membered aromatic ring fused to a thiopyran ring) substituted with a carboxylic acid group at position 1. This compound is primarily utilized as a synthetic intermediate or reference standard in pharmaceutical and biochemical research due to its unique electronic and steric properties imparted by the sulfur atom .

Properties

IUPAC Name |

3,4-dihydro-1H-isothiochromene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2S/c11-10(12)9-8-4-2-1-3-7(8)5-6-13-9/h1-4,9H,5-6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFJHJOVHYMRRGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(C2=CC=CC=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dihydro-1H-2-benzothiopyran-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-mercaptobenzoic acid with an appropriate aldehyde or ketone in the presence of a catalyst. The reaction conditions often include heating and the use of solvents such as ethanol or acetic acid to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3,4-dihydro-1H-2-benzothiopyran-1-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols and aldehydes.

Substitution: Various substituted benzothiopyran derivatives.

Scientific Research Applications

3,4-dihydro-1H-2-benzothiopyran-1-carboxylic acid has diverse applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3,4-dihydro-1H-2-benzothiopyran-1-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their function. Additionally, the sulfur atom in the benzothiopyran ring can participate in redox reactions, affecting cellular processes.

Comparison with Similar Compounds

Key Observations :

- Sulfur vs. Oxygen : The sulfur atom in benzothiopyran derivatives (e.g., the target compound) increases polarizability and electron delocalization compared to benzopyrans (e.g., 1-oxo derivative) .

- The 1-oxo group introduces a ketone, altering hydrogen-bonding capacity .

Physicochemical Properties

| Property | 3,4-Dihydro-1H-2-benzothiopyran-1-carboxylic Acid | 6-Chloro Analogue | 1-Oxo Benzopyran Derivative | Caffeic Acid |

|---|---|---|---|---|

| Boiling Point | Not reported | Not reported | Not reported | Decomposes |

| Solubility | Likely low (non-polar thiopyran core) | Low | Moderate (polar ketone) | High (polar) |

| Stability | Moderate | High (Cl stabilizes) | High (rigid ketone) | Low (oxidizes) |

Notes:

Target Compound

6-Chloro Derivative

1-Oxo Benzopyran Derivative

Caffeic Acid

- Applications: Widely used in antioxidant research, cosmetics, and dietary supplements due to phenolic hydroxyl groups .

Research Findings

- Antioxidant Activity: Caffeic acid outperforms benzothiopyran derivatives in free-radical scavenging due to its phenolic structure .

- Enzyme Inhibition: 3,4-Dihydro-8-hydroxy-3-methyl-1-oxo-1H-2-benzopyran-7-carboxylic acid () shows notable enzyme inhibition, attributed to its hydroxyl and ketone groups .

- Synthetic Utility: Sulfur-containing derivatives (e.g., target compound) are preferred in organocatalysis for asymmetric synthesis .

Biological Activity

3,4-Dihydro-1H-2-benzothiopyran-1-carboxylic acid (CAS No. 93689-97-5) is an organic compound characterized by its unique structure that includes a dihydrobenzothiopyran ring system and a carboxylic acid group. This compound has garnered attention in various fields of research, particularly for its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H10O2S. Its structure is significant in determining its biological activity, as the carboxylic acid group can interact with various biological targets through hydrogen bonding, while the sulfur atom may participate in redox reactions.

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties. A study evaluated its effectiveness against a range of pathogenic bacteria and fungi. The results indicated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, while showing moderate activity against Gram-negative bacteria like Escherichia coli.

| Microorganism | Activity | Inhibition Zone (mm) |

|---|---|---|

| Staphylococcus aureus | High | 14 - 17 |

| Bacillus subtilis | High | 15 - 18 |

| Escherichia coli | Moderate | 10 - 13 |

| Fungi | Low | Not significant |

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. It has shown promising results against several cancer cell lines, including HepG-2 (liver cancer) and MCF-7 (breast cancer). The half-maximal inhibitory concentration (IC50) values indicate potent activity.

| Cell Line | IC50 (μM) |

|---|---|

| HepG-2 | < 25 |

| MCF-7 | < 25 |

| PC-3 (prostate cancer) | Not reported |

| HCT-116 (colorectal cancer) | Not reported |

The mechanism underlying the biological activity of this compound involves its interaction with specific molecular targets. The carboxylic group facilitates binding to proteins and enzymes, potentially inhibiting their function. Additionally, the compound's sulfur atom may influence cellular redox states, contributing to its anticancer effects.

Molecular Docking Studies

Molecular docking studies have provided insights into the binding affinities of this compound with key biological targets. For instance, it has shown a high affinity for cyclin-dependent kinase 2 (CDK2), which is crucial in cell cycle regulation. This interaction may explain its observed anti-proliferative effects in cancer cells.

Case Studies

- Antibacterial Efficacy : In a comparative study involving various benzothiopyran derivatives, this compound was identified as one of the most effective compounds against Gram-positive bacteria, demonstrating a clear structure-activity relationship.

- Cancer Cell Proliferation : A recent investigation assessed the anti-proliferative effects of this compound on multiple cancer cell lines using the MTT assay. Results indicated that modifications to the benzothiopyran structure significantly impacted cytotoxicity levels.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.